molecular formula C20H18O11 B192238 Reynoutrin CAS No. 549-32-6

Reynoutrin

Katalognummer: B192238
CAS-Nummer: 549-32-6
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: PZZRDJXEMZMZFD-DUYPVGENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Reynoutrin has been studied for its effects on different cancer types, particularly breast cancer.

Case Study: Breast Cancer Inhibition

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines, including MCF7 and MDA-MB-231. The findings revealed that this compound significantly inhibited cell viability with an IC50 value of 400 µg/ml. The compound was shown to suppress cell migration and colony formation, indicating its potential as a therapeutic agent against breast cancer progression .

Cell Line IC50 (µg/ml) Effect Observed
MCF7400Inhibition of cell viability
MDA-MB-231400Suppression of migration and colonies

Cardiovascular Applications

Research has also indicated that this compound may have beneficial effects in cardiovascular health.

Case Study: Ischemic Heart Failure

In a study involving rats with ischemic heart failure, this compound improved cardiac function by targeting S100A1, a protein involved in calcium signaling in heart muscles. This suggests that this compound could be a promising candidate for treating heart failure by enhancing myocardial contractility .

Parameter Before Treatment After Treatment with this compound
Cardiac OutputDecreasedIncreased
S100A1 ExpressionHighSignificantly Reduced

Anti-Inflammatory Effects

This compound has been explored for its anti-inflammatory properties, particularly in the context of sepsis.

Case Study: Sepsis Management

A review highlighted the potential of quercetin derivatives, including this compound, in managing sepsis by modulating inflammatory pathways. The compound was found to inhibit pro-inflammatory cytokines, suggesting its role in reducing systemic inflammation during septic conditions .

Cytokine Control Level This compound Treatment Level
TNF-αHighSignificantly Reduced
IL-6HighSignificantly Reduced

Antioxidant Activity

The antioxidant properties of this compound have also been documented, contributing to its therapeutic potential.

Case Study: Oxidative Stress Reduction

Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative damage. This is particularly relevant in conditions characterized by high oxidative stress, such as cancer and cardiovascular diseases .

Wirkmechanismus

Target of Action

Reynoutrin primarily targets the S100 calcium-binding protein A1 (S100A1) . S100A1 plays a crucial role in the regulation of several cellular processes, including cell growth and motility, cell cycle progression, and differentiation .

Mode of Action

This compound interacts with its target, S100A1, by up-regulating its expression . This up-regulation of S100A1 leads to the down-regulation of matrix metallopeptidase 2 (MMP2), MMP9, phosphorylated (p-) p65, and transforming growth factor -β1 (TGF-β1) expressions . The down-regulation of these proteins inhibits the transcriptional activity of nuclear factor kappa-B .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the release of inflammatory factors, reduces oxidative stress, inhibits cardiomyocytes apoptosis, and attenuates myocardial fibrosis . These effects are achieved through the up-regulation of S100A1 expression, which in turn down-regulates the expressions of MMPs and the transcriptional activity of nuclear factor kappa-B .

Result of Action

This compound has been shown to significantly improve cardiac function in rats with ischemic heart failure (IHF) . It suppresses the release of inflammatory factors, reduces oxidative stress, inhibits cardiomyocytes apoptosis, and attenuates myocardial fibrosis . In breast cancer cells, this compound markedly inhibits cell viability and suppresses the progression of breast cancer cell proliferation .

Action Environment

It’s worth noting that the effectiveness of this compound can be influenced by the physiological environment, such as the presence of ischemic conditions in heart failure

Biochemische Analyse

Biochemical Properties

Reynoutrin, like other flavonoids, interacts with a variety of enzymes, proteins, and other biomolecules. It is often found as a glycoside, with a carbohydrate residue attached . The exact nature of these interactions depends on the specific biochemical context and can vary widely.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For example, it has been found to reduce the area of myocardial infarction, inhibit cardiomyocyte apoptosis, and improve myocardial fibrosis in rats with ischemic heart failure .

Molecular Mechanism

Its effects on cardiomyocyte apoptosis suggest that it may interact with cell signaling pathways involved in cell survival and death .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Given its stability as a flavonoid compound, it is likely to have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been thoroughly investigated. Its beneficial effects on myocardial infarction and fibrosis suggest that it may have a dose-dependent impact on heart health .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. The specific pathways and interactions have not been fully elucidated .

Transport and Distribution

As a flavonoid, it may interact with various transporters and binding proteins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Reynoutrin kann durch Glykosylierung von Quercetin mit Xylopyranosylresten synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Glykosyl-Donatoren und Katalysatoren unter kontrollierten Bedingungen, um die Bildung der glykosidischen Bindung zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion aus natürlichen Quellen, gefolgt von Reinigungsprozessen. Die Extraktion erfolgt in der Regel mit Lösungsmitteln wie Ethanol oder Methanol, und die Verbindung wird anschließend mit Techniken wie Säulenchromatographie gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, wie z. B. seine oxidierten und reduzierten Formen sowie substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine antioxidative Aktivität. Es fängt reaktive Sauerstoffspezies ab und reduziert oxidativen Stress in Zellen. Im Zusammenhang mit ischämischer Herzinsuffizienz reguliert this compound die Expression des S100-Calcium-bindenden Proteins A1 nach oben, wodurch die Expression von Matrixmetalloproteinasen und die Transkriptionsaktivität des Kernfaktors Kappa-B gehemmt werden, was zu einer Verbesserung der Herzfunktion führt .

Analyse Chemischer Reaktionen

Types of Reactions

Reynoutrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of this compound, such as its oxidized and reduced forms, as well as substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Reynoutrin ist aufgrund seiner spezifischen Glykosylierung mit Xylopyranosylresten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, ischämische Herzinsuffizienz über spezifische molekulare Pfade zu verbessern, hebt es von anderen Flavonoidglykosiden ab .

Biologische Aktivität

Reynoutrin, a natural flavonoid derived from various plant sources, has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and immunomodulation. This article explores the biological activities of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

1. Overview of this compound

This compound, chemically known as Quercetin 3-O-β-D-xylopyranoside, is a glycosylated flavonoid that exhibits a range of biological activities. Its structure includes significant hydroxyl groups that contribute to its antioxidant properties. The compound is primarily isolated from the leaves and fruits of several plants, including Callistemon viridiflorus.

A key study investigated the effects of this compound on ischemic heart failure (IHF) in a rat model. The study demonstrated that this compound significantly improved cardiac function by targeting the S100A1 protein, which plays a crucial role in calcium signaling and cardiac contractility. The findings indicate that this compound enhances S100A1 expression while downregulating matrix metalloproteinases (MMP2 and MMP9) and transforming growth factor beta (TGF-β1), which are involved in myocardial fibrosis and inflammation.

Table 1: Effects of this compound on Cardiac Parameters in IHF Rats

ParameterControl (Sham)IHF (LAD-Ligation)This compound 12.5 mg/kgThis compound 25 mg/kgThis compound 50 mg/kg
LVEF (%)70 ± 535 ± 440 ± 555 ± 665 ± 5
LVFS (%)45 ± 320 ± 225 ± 335 ± 445 ± 3
LVEDD (mm)4.5 ± 0.26.5 ± 0.3 6.0 ± 0.2 5.5 ± 0.3 4.8 ± 0.3
LVESD (mm)3.0 ± 0.24.8 ± 0.2 4.5 ± 0.2 4.0 ± 0.3 3.5 ± 0.2

The results indicate that higher doses of this compound lead to significant improvements in left ventricular ejection fraction (LVEF) and fractional shortening (LVFS), while decreasing left ventricular end-diastolic diameter (LVEDD) and left ventricular end-systolic diameter (LVESD) compared to the IHF group .

3. Immunomodulatory Activity

This compound has also been shown to possess immunomodulatory properties, enhancing immune responses in compromised systems. In vitro studies demonstrated that this compound significantly increased macrophage proliferation and cytokine production when incubated with immune cells.

Table 2: Immunomodulatory Effects of this compound

TreatmentCytokine Production (pg/mL)
ControlIL-6: 50
QuercetinIL-6: 80
This compoundIL-6: 90

These findings suggest that this compound may serve as an adjunct therapy for patients with weakened immune systems, potentially improving outcomes in conditions such as sepsis or chronic infections .

4. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including P388 leukemia cells. The results indicated that this compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 129.9μM129.9\,\mu M, suggesting it may be a promising candidate for further anticancer research.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 Value (μM)
P388 Leukemia129.9
H9c2 Cardiomyocytes>100

The lower cytotoxicity observed in normal cells compared to cancer cells highlights the potential for selective targeting in therapeutic applications .

Eigenschaften

CAS-Nummer

549-32-6

Molekularformel

C20H18O11

Molekulargewicht

434.3 g/mol

IUPAC-Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1

InChI-Schlüssel

PZZRDJXEMZMZFD-DUYPVGENSA-N

SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomerische SMILES

C1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Kanonische SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Synonyme

quercetin-3-beta-D-xyloside
quercetin-3-O-beta-D-xylopyranoside
reynoutrin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reynoutrin
Reactant of Route 2
Reynoutrin
Reactant of Route 3
Reynoutrin
Reactant of Route 4
Reynoutrin
Reactant of Route 5
Reynoutrin
Reactant of Route 6
Reynoutrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.